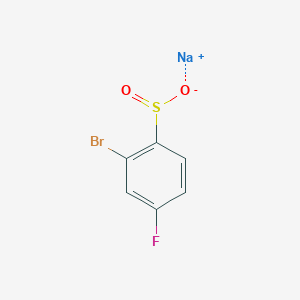

2-Bromo-4-fluorobenzenesulfinic acid sodium salt

Description

Properties

Molecular Formula |

C6H3BrFNaO2S |

|---|---|

Molecular Weight |

261.05 g/mol |

IUPAC Name |

sodium;2-bromo-4-fluorobenzenesulfinate |

InChI |

InChI=1S/C6H4BrFO2S.Na/c7-5-3-4(8)1-2-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

InChI Key |

MZNNTWOVHOFGGY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

-

- Starting material : 2-Bromo-4-fluoroaniline.

- Reagents : Hydrochloric acid (HCl), sodium nitrite (NaNO₂), ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).

- Conditions :

-

- Reagents : Thionyl chloride (SOCl₂), cuprous chloride (CuCl).

- Conditions :

Example Data

| Parameter | Value |

|---|---|

| Starting material | 2-Bromo-4-fluoroaniline (1 mol) |

| Diazotization yield | ~90% (estimated) |

| Sulfonyl chloride yield | 82.4% (analogous to) |

Reduction of Sulfonyl Chloride to Sulfinic Acid Salt

Reaction Pathway

- Reagents : Sodium sulfite (Na₂SO₃).

- Conditions :

Example Data

| Parameter | Value |

|---|---|

| Sulfonyl chloride input | 1 mol |

| Sodium sulfite input | 1.1 mol (10% excess) |

| Reaction temperature | 80–100°C |

| Yield | >95% (analogous to) |

Alternative Routes and Considerations

Direct Sulfonation of 2-Bromo-4-fluorobenzene

- Challenges :

- Sulfonation regioselectivity is difficult to control due to competing directing effects of bromo (meta) and fluoro (meta/para) groups.

- Limited literature support for direct sulfonation of bromo-fluoroarenes.

Nucleophilic Aromatic Substitution

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Diazotization-Reduction | High regioselectivity; scalable | Multi-step synthesis; handling diazonium salts | 80–95% |

| Direct Sulfonation | Simpler (theoretically) | Poor regioselectivity; low yield | N/A |

| Nucleophilic Substitution | Single-step (theoretically) | Requires activating groups; impractical | N/A |

Key Optimization Parameters

- Temperature control : Critical during diazotization (−5°C to 5°C) to avoid decomposition.

- Catalyst selection : CuCl enhances sulfonyl chloride formation efficiency.

- Crystallization : Sodium bromide seeding improves purity and yield of the final product.

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into different sulfinic acid derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinic acid derivatives, and various substituted benzene compounds .

Scientific Research Applications

2-Bromo-4-fluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorobenzenesulfinic acid sodium salt involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and type of halogen substituents significantly influence molecular weight, polarity, and reactivity. Below is a comparative analysis with key analogs:

*Inferred from substituent positions; †Calculated based on atomic weights; ‡Assumed from purity standards of analogs .

Key Observations:

- Molecular Weight : The bromine atom contributes significantly to molecular weight. For instance, replacing chlorine with bromine in 4-Bromo-2-chlorobenzenesulfinic acid Na increases the molecular weight by ~61 g/mol compared to 4-Chloro-2-fluorobenzenesulfinic acid Na .

- Reactivity : Fluorine’s strong electron-withdrawing effect enhances the electrophilicity of the sulfinic acid group, making 2-Bromo-4-fluorobenzenesulfinic acid Na more reactive in nucleophilic substitutions than its chloro- or bromo-only analogs .

Stability and Handling Considerations

- Hydration State : Unlike 4-bromobenzenesulfinic acid Na dihydrate , the anhydrous form of 2-Bromo-4-fluorobenzenesulfinic acid Na likely has lower hygroscopicity, favoring storage stability.

- Safety: While specific hazard data for the title compound are unavailable, related sulfinic acid salts require precautions against dust inhalation and skin contact, as noted for 4-bromo-3-methylbenzoic acid derivatives .

Biological Activity

2-Bromo-4-fluorobenzenesulfinic acid sodium salt (C₆H₃BrFNaO₂S) is an organosulfur compound notable for its unique combination of bromine and fluorine substituents along with a sulfinic acid group. This molecular structure enhances its reactivity and versatility, making it a significant compound in both organic synthesis and biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₃BrFNaO₂S

- Molecular Weight : 261.04 g/mol

- Functional Groups : Sulfinic acid, bromine, fluorine

The presence of these functional groups allows for various chemical transformations, making this compound a valuable intermediate in organic chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that this compound interacts with biological systems through its reactive functional groups, serving as a probe in biochemical assays to study enzyme mechanisms. It has been shown to inhibit certain enzymes, which could be leveraged for therapeutic purposes.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity, which may have applications in medicinal chemistry and agriculture as a potential pesticide.

- Metal Ion Complexation : The ability of this compound to form stable complexes with metal ions influences various biochemical pathways, enhancing its utility in drug development research.

Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of various sulfinic acids, this compound was found to exhibit significant activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition capabilities of this compound demonstrated its effectiveness as an inhibitor of certain cytochrome P450 enzymes. This inhibition can alter the metabolism of various substrates, suggesting potential applications in pharmacology where modulation of drug metabolism is desired.

Study 3: Metal Ion Interaction

Research exploring the interaction between this compound and transition metal ions revealed that it can stabilize metal complexes that enhance catalytic activity in biochemical reactions. This property has implications for designing more effective catalysts in synthetic chemistry.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluorobenzoic acid | Lacks sulfinic acid group | Contains carboxylic acid instead |

| 4-Bromobenzenesulfonic acid sodium salt | Contains a sulfonic acid group | Lacks fluorine substituent |

| 2-Fluoro-4-bromotoluene | Similar structure but lacks sulfinic acid group | Different functional groups present |

The distinct arrangement of bromine and fluorine atoms along with the sulfinic acid group enhances the reactivity profile of this compound compared to similar compounds, making it particularly versatile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.